(4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol - 1568133-25-4

(4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Catalog Number: EVT-3515747
CAS Number: 1568133-25-4
Molecular Formula: C11H14O2
Molecular Weight: 178.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S,4R)-trans- and (2R,4R)-cis-2-Hydroxy-2,4-dimethyl-3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one

Compound Description: This compound exists as two diastereomers, the (2S,4R)-trans and (2R,4R)-cis isomers. Research suggests the crystalline racemate of this compound comprises the cis diastereomeric forms. [] In solution, these products exist in a dynamic equilibrium between diastereomeric hemiketals and the open (keto) form of the molecule. [] This compound exhibits hydrogen bonding between hydroxyl and carbonyl groups. []

Relevance: This compound shares the core structure of a 3,4-dihydro-2H-1-benzopyran with (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. The primary difference is the presence of a pyran-5-one ring fused to the benzopyran core and an additional hydroxyl group at the 2-position in the compound. []

trans-3,4-Dihydro-2,2-dimethyl-4-(2-oxopiperidin-1-yl)-7-(trifluoromethyl)-2H-1-benzopyran-3-ol

Compound Description: This compound exhibits relaxant activity in guinea pig isolated tracheal spirals. [] It acts as a potassium channel activator. [] The (+)-isomer of this compound displays significantly greater activity, highlighting the stereoselectivity of the smooth muscle receptor for these potassium channel activators. []

Relevance: This compound shares the core structure of a 3,4-dihydro-2H-1-benzopyran with (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. Key structural differences include the presence of a 2-oxopiperidin-1-yl substituent at the 4-position and a trifluoromethyl group at the 7-position in this compound. []

(±)-6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(2-oxo-1-pyrrolidinyl)-2H-1-benzopyran-3-ol (Cromacalim)

Compound Description: This compound, known as cromacalim, is a potassium channel activator with antihypertensive activity. [] Studies indicate a higher yield of cromacalim is achievable through specific synthetic processes involving intermediates like 6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrane and 6-cyano-3,4-dihydro-2,2-dimethyl-3,4-epoxy-2H-1-benzopyrane. []

Relevance: Cromacalim shares the core structure of a 3,4-dihydro-2H-1-benzopyran with (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. Notable differences include a cyano group at the 6-position and a 2-oxo-1-pyrrolidinyl substituent at the 4-position in cromacalim. []

3,4-Dihydro-2,2-bis(methoxymethyl)-2H-1-benzopyran-3-ol Derivatives

Compound Description: This class of compounds demonstrates selective coronary vasodilatory activity. [] They act as potassium channel openers and exhibit potential as antihypertensive agents. [] Modifications at the 2-, 4-, and 6-positions on the benzopyran ring influence their activity. []

Relevance: This class shares the core structure of 3,4-dihydro-2H-1-benzopyran-3-ol with (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. Key distinctions include the presence of two methoxymethyl groups at the 2-position in these derivatives. []

(-)-(3S,4R)-6-Cyano-3,4-dihydro-4-[(1,6-dihydro-1-methyl-6-oxopyridazin-3-yl)amino]-2,2-bis(methoxymethyl)-2H-1-benzopyran-3-ol (JTV-506)

Compound Description: JTV-506 is a potent and selective coronary vasodilator. [] This compound increases coronary blood flow without significantly affecting systemic blood pressure or heart rate in conscious dogs. [] Its mechanism of action involves potassium channel opening. []

Relevance: JTV-506 belongs to the 3,4-dihydro-2,2-bis(methoxymethyl)-2H-1-benzopyran-3-ol derivative class, sharing the core benzopyran structure with (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. JTV-506 possesses a cyano group at the 6-position, a (1,6-dihydro-1-methyl-6-oxopyridazin-3-yl)amino group at the 4-position, and two methoxymethyl groups at the 2-position. []

4-Heterocyclyloxy-2H-1-benzopyran Derivatives

Compound Description: These compounds exhibit antihypertensive activity and act as potassium channel activators. [] Variations in the heterocyclic ring and substituents at the 6-position significantly influence their potency and activity. []

Relevance: This class, like (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, contains the core structure of a 2H-1-benzopyran. The defining feature of this class is the presence of a heterocyclic oxy group at the 4-position, absent in the target compound. []

(-)-(3S,4R)-3,4-Dihydro-4-[(1,6-dihydro-1-methyl-6-oxo-3-pyridazinyl)oxy]-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-carbonitrile

Compound Description: This compound exhibits long-lasting antihypertensive activity. [] It functions as a potent potassium channel activator. [] The compound was selected for further development due to its promising activity profile. []

Relevance: This compound belongs to the 4-heterocyclyloxy-2H-1-benzopyran class, sharing the core 2H-1-benzopyran structure with (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. It features a (1,6-dihydro-1-methyl-6-oxo-3-pyridazinyl)oxy group at the 4-position, a hydroxyl group at the 3-position, and a cyano group at the 6-position. []

4-(Cyclic Amido)-2H-1-benzopyran-3-ols

Compound Description: These compounds demonstrate antihypertensive activity in spontaneously hypertensive rats. [] Their activity is influenced by the lactam ring size, substituents on the benzopyran ring, and stereochemistry. []

Relevance: This class shares the core structure of a 2H-1-benzopyran-3-ol with (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. The distinguishing feature of this class is the presence of a cyclic amido group at the 4-position. []

6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(2-oxopyrrolidin-1-yl)-2H-1-benzopyran-3-ol (BRL 34915)

Compound Description: This compound, also known as BRL 34915, displays significant antihypertensive activity and acts via a novel mechanism of action. [] It was selected for clinical development due to its promising activity profile. [] The (-)-enantiomer of BRL 34915 exhibits the primary antihypertensive activity. []

Relevance: BRL 34915 is a member of the 4-(cyclic amido)-2H-1-benzopyran-3-ols class, sharing the core 2H-1-benzopyran structure with (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. It is characterized by a cyano group at the 6-position and a 2-oxopyrrolidin-1-yl substituent at the 4-position. []

(2R,4S)-5-Methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol

Compound Description: This compound was isolated from the mangrove endophytic fungus Penicillium citrinum QJF-22. [] Its structure was determined by spectroscopic data analysis and confirmed by single-crystal X-ray diffraction. [] The absolute configuration was established through comparison of experimental and calculated ECD spectra. []

Relevance: This compound shares the core 3,4-dihydro-2H-1-benzopyran-4-ol structure with (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. Key structural differences include a methoxy group at the 5-position and a methyl group at the 2-position in this compound. []

(2S,4R,2′S,4′R)-4,4′-Oxybis(5-methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran)

Compound Description: This compound was isolated from the mangrove endophytic fungus Penicillium citrinum QJF-22. [] Its structure, featuring two benzopyran units linked by an oxygen atom, was determined using spectroscopic data. []

Relevance: This compound consists of two units of a similar benzopyran structure found in (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. Each unit has a methoxy group at the 5-position and a methyl group at the 2-position. The two units are connected through an ether linkage at the 4-position. []

(2R,4R)-3,4-Dihydro-4-methoxy-2-methyl-2H-1-benzopyran-5-ol

Compound Description: This compound was isolated from the endophytic fungus Cladosporium sp. JJM22. [] Its structure was determined through spectroscopic and chemical data analysis, primarily NMR and MS. []

Relevance: This compound shares the core 3,4-dihydro-2H-1-benzopyran structure with (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. Notable structural distinctions include a methoxy group at the 4-position and a hydroxyl group at the 5-position in this compound. []

(E)-1-[2,4-Dihydroxy-3-(3-methyl-2-butenyl)phenyl]-3-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-2-propen-1-one

Compound Description: This licorice constituent displayed significant influenza virus neuraminidase inhibition in a chemiluminescence-based assay. [] Further testing indicated its antiviral activity likely stems from neuraminidase inhibition. []

(2R,4R)-3,4-Dihydro-5-methoxy-2-methyl-2H-1-benzopyran-4-ol

Compound Description: This novel benzopyran derivative was isolated from the endophytic fungus Penicillium citrinum HL-5126 found in the South China Sea. [] The structure was determined by analyzing spectroscopic data. []

Relevance: This compound shares the core 3,4-dihydro-2H-1-benzopyran-4-ol structure with (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. The main structural differences are the presence of a methoxy group at the 5-position and a methyl group at the 2-position in this novel compound. []

(-)-(E)-2-(4′,8′-Dimethylnona-3′,7′-dienyl)-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol (Oligandrol)

Compound Description: Oligandrol, a new phenolic benzopyran derivative, was isolated from Beilschmiedia oligandra. []

Relevance: Oligandrol shares the core structure of a 3,4-dihydro-2H-1-benzopyran with (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. Oligandrol has methyl substituents at the 2 and 8 positions, and a (4′,8′-dimethylnona-3′,7′-dienyl) group at the 2 position. []

4-(Aralkylamino)-2,2-dimethyl-3,4-dihydro-2H-benzopyran-3-ol Derivatives

Compound Description: These compounds are potent and selective acetylcholine-activated K+ channel (IK,ACh) blockers. [, ] They have shown potential as atrial-specific antiarrhythmic agents for treating atrial fibrillation (AF) by prolonging atrial effective refractory periods without affecting ventricular effective refractory periods. [, ]

Relevance: These derivatives share the core structure of a 2,2-dimethyl-3,4-dihydro-2H-benzopyran-3-ol with (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. A key difference lies in the presence of an aralkylamino group at the 4-position in these IK,ACh blockers. [, ]

NTC-801

Compound Description: NTC-801 is a specific 4-(aralkylamino)-2,2-dimethyl-3,4-dihydro-2H-benzopyran-3-ol derivative that selectively blocks the IK,ACh. [] It displays over 1000-fold selectivity for IK,ACh over other cardiac ionic currents. [] NTC-801 has demonstrated anti-atrial fibrillation (AF) effects mediated by atrial-selective effective refractory period prolongation in various animal models. []

Relevance: NTC-801 belongs to the 4-(aralkylamino)-2,2-dimethyl-3,4-dihydro-2H-benzopyran-3-ol derivative class, which shares a core benzopyran structure with (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. This compound specifically targets the IK,ACh with high selectivity, contributing to its anti-AF properties. []

XEN-R0706

Compound Description: XEN-R0706 is a drug that inhibits both the K ir 3.1/3.4 and K ir 3.4/3.4 potassium channels with similar potency. [] While it is structurally unrelated to benzopyrans, its pharmacological profile is contrasted with NTC-801, a benzopyran derivative, to understand the role of K ir 3.4/3.4-homomers in the heart. []

Relevance: Although structurally distinct from (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, XEN-R0706 is studied alongside benzopyran-based potassium channel modulators like NTC-801 to delineate the specific roles of different potassium channel subtypes in cardiac function, particularly in the context of atrial fibrillation. []

(−)-(3S,4R)-4-(N-Acetyl-N-hydroxyamino)-6-cyano-3,4-dihydro-2, 2-dimethyl-2H-1-benzopyran-3-ol (Y-26763)

Compound Description: Y-26763 is a K+ channel opener that induces vasodilation by hyperpolarizing smooth muscle cell membranes. [, ] It can lower resting intracellular Ca2+ concentrations and inhibit noradrenaline-induced Ca2+ mobilization, leading to vasorelaxation. [, ] Its effects are inhibited by glibenclamide, suggesting involvement of ATP-sensitive K+ channels. [, ]

Relevance: Y-26763 shares the core structure of a 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ol with (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. It features a cyano group at the 6-position and a N-acetyl-N-hydroxyamino substituent at the 4-position, differentiating its pharmacological activity. [, ]

(+)-(3S,4R)-4-(N-Acetyl-N-benzyloxyamino)-6-cyano-3,4-dihydro-2,2- dimethyl- 2H-1-benzopyran-3-ol (Y-27152)

Compound Description: Y-27152, a long-acting K+ channel opener, effectively lowers blood pressure with minimal effect on heart rate, making it a promising antihypertensive agent. [] It induces a slow onset and prolonged duration of action with less tachycardia compared to other K+ channel openers like lemakalim. []

Relevance: Y-27152 shares the core structure of a 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ol with (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. It has a cyano group at the 6-position and an N-acetyl-N-benzyloxyamino substituent at the 4-position. Its unique pharmacological profile is attributed to these structural features. []

4-{2,6-Dihydroxy-4-(3-methyl-2-octyl)phenyl}-2-methyl-4-(4-pyridyl)but-3-en-2-ol (2)

Compound Description: Compound 2 serves as a precursor for synthesizing trans and cis-3,4-dihydro-5-hydroxy-7-(3-methyl-2-octyl)-4-(4-pyridyl)-2,2,3-trimethyl-2H-1-benzopyrans. [] Its 4-vinylpyridine system readily reacts with methyl lithium, showcasing the unique reactivity of this system. []

Relevance: Although not a benzopyran itself, compound 2 is a key intermediate in synthesizing benzopyran derivatives. These derivatives and (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol share the core 3,4-dihydro-2H-1-benzopyran structure. This example highlights the synthetic routes and structural modifications possible within this chemical class. []

trans- and cis-3,4-Dihydro-5-hydroxy-7-(3-methyl-2-octyl)-4-(4-pyridyl)-2,2,3-trimethyl-2H-1-benzopyran (6 and 7)

Compound Description: These two compounds are synthesized via the cyclization of α and β-4-{2,6-dihydroxy-4-(3-methyl-2-octyl)phenyl}-2,3-dimethyl-4-(4-pyridyl)butan-2-ols. []

Relevance: These compounds, derived from a multi-step synthesis involving a 4-vinylpyridine system, share the core 3,4-dihydro-2H-1-benzopyran structure with (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. They highlight the diversity achievable through structural modifications of the benzopyran core. []

Properties

CAS Number

1568133-25-4

Product Name

(4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

IUPAC Name

(4R)-5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol

Molecular Formula

C11H14O2

Molecular Weight

178.23

InChI

InChI=1S/C11H14O2/c1-7-3-4-8(2)11-10(7)9(12)5-6-13-11/h3-4,9,12H,5-6H2,1-2H3/t9-/m1/s1

InChI Key

RNWJGTPQLSTCLV-SECBINFHSA-N

SMILES

CC1=C2C(CCOC2=C(C=C1)C)O

Canonical SMILES

CC1=C2C(CCOC2=C(C=C1)C)O

Isomeric SMILES

CC1=C2[C@@H](CCOC2=C(C=C1)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.